molecular formula C25H19IO5 B10878010 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate

Cat. No.: B10878010
M. Wt: 526.3 g/mol
InChI Key: BOFCDTPGGSCQEX-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate is a complex organic compound that features a unique structure combining a furan ring, a cycloheptane ring, and an iodobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate typically involves multiple steps. One common method includes the formation of the furan ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and dimethyl groups. The iodobenzoate group is then attached via an esterification reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate: Similar structure but lacks the iodine atom.

    6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-bromobenzoate: Similar structure with a bromine atom instead of iodine.

    6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate imparts unique reactivity and properties compared to its analogs. Iodine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s biological activity and interactions .

Properties

Molecular Formula

C25H19IO5

Molecular Weight

526.3 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-iodobenzoate

InChI

InChI=1S/C25H19IO5/c1-14-23-21(27)12-18(16-6-10-20(29-3)11-7-16)13-22(24(23)15(2)30-14)31-25(28)17-4-8-19(26)9-5-17/h4-13H,1-3H3

InChI Key

BOFCDTPGGSCQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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